molecular formula C14H10Br2N2O4 B5969865 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide

3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide

Cat. No. B5969865
M. Wt: 430.05 g/mol
InChI Key: DQYRUXYFPOHOFP-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide, also known as DBDH, is a synthetic compound that has been widely studied in the field of medicinal chemistry. DBDH has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. It also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense. Furthermore, 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide also exhibits antioxidant activity by reducing oxidative stress and increasing the levels of antioxidant enzymes. In addition, 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.

Advantages and Limitations for Lab Experiments

3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it suitable for studying various physiological and pathological processes. However, there are also some limitations to using 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully explored.

Future Directions

There are several future directions for research on 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide. One area of research could focus on elucidating its mechanism of action, which could provide insights into its therapeutic potential. Another area of research could focus on exploring its potential side effects and toxicity, which could help to determine its safety for use in humans. Furthermore, research could be conducted to investigate the potential of 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders.

Synthesis Methods

The synthesis of 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide involves the condensation of 2,4-dihydroxybenzaldehyde with 3,5-dibromo-2-hydroxybenzohydrazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 3,5-dibromo-N'-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

3,5-dibromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O4/c15-8-3-10(13(21)11(16)4-8)14(22)18-17-6-7-1-2-9(19)5-12(7)20/h1-6,19-21H,(H,18,22)/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYRUXYFPOHOFP-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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